Triphosph-1-ene
Description
Evolution of Triphosphate and Unsaturated Phosphorus Chemistry
The journey into the world of unsaturated phosphorus compounds has been a gradual one, built upon a foundational understanding of phosphorus's elemental forms and its more common saturated derivatives. Historically, phosphorus chemistry was dominated by phosphates and phosphines, compounds characterized by P-O and P-C or P-H single bonds, respectively. tripod.com The elemental form of phosphorus itself, particularly white phosphorus (P₄), consists of a tetrahedral arrangement with only P-P single bonds, a testament to the energetic preference for single bonds over multiple bonds in heavier main-group elements. britannica.com
A significant paradigm shift occurred with the successful synthesis of compounds containing phosphorus-carbon (P=C) and phosphorus-phosphorus (P=P) double bonds. The first stable diphosphene (B14672896), a compound with a P=P double bond, was synthesized in 1981 by Yoshifuji and his colleagues. wikipedia.org This breakthrough was achieved by using sterically bulky substituents to kinetically protect the reactive double bond from dimerization or other reactions, a strategy that has since become a cornerstone of main-group multiple bond chemistry. wikipedia.org These diphosphenes, with P=P bond lengths significantly shorter than P-P single bonds, confirmed the existence of true double bonding between phosphorus atoms. wikipedia.org
The concept of "Triphosph-1-ene" (HP=P-PH₂) represents a logical, albeit synthetically challenging, extension of this chemistry. It combines the P=P double bond of a diphosphene with an additional phosphino (B1201336) group (-PH₂), creating an unsaturated triphosphorus hydride. While simple triphosphorus compounds like the triphosphide anion (P₃³⁻) are known, and the cyclic P₃H₃ molecule has been studied theoretically, an acyclic, unsaturated hydride like this compound remains a theoretical target. Its study allows for an exploration of the fundamental principles of bonding and reactivity in polyphosphorus systems that bridge the gap between simple diphosphenes and larger phosphorus clusters.
Conceptual Frameworks for this compound Structural Diversity
The seemingly simple formula of this compound, P₃H₃, belies a rich potential for structural diversity. Theoretical studies on related systems provide a framework for understanding the possible isomers and their relative stabilities. ias.ac.inresearchgate.net The primary structural considerations for this compound revolve around the arrangement of the three phosphorus atoms and the location of the double bond and hydrogen atoms.
Constitutional Isomers: Beyond the linear "this compound" (1-hydrothis compound), other constitutional isomers can be conceptualized. For instance, "Triphosph-2-ene" (2-hydrothis compound, H₂P-P=PH) would feature the double bond between the central and terminal phosphorus atoms. Another possibility is a branched isomer, with a central phosphorus atom bonded to two other phosphorus atoms. Cyclic isomers, such as cyclotriphosphane, represent another structural class. Theoretical calculations are essential to predict the relative energies and feasibility of these different arrangements. researchgate.net
Geometric Isomers: Similar to alkenes in organic chemistry, the P=P double bond in this compound can give rise to geometric isomerism. The substituents on the phosphorus atoms of the double bond can be arranged in either a cis or trans configuration.
cis-Triphosph-1-ene: The hydrogen atom on P1 and the phosphino group on P2 are on the same side of the P=P double bond.
trans-Triphosph-1-ene: The hydrogen atom on P1 and the phosphino group on P2 are on opposite sides of the P=P double bond.
The energy difference between these isomers would likely be influenced by steric interactions and electronic effects. While sterically demanding substituents are known to stabilize trans-diphosphenes, the small size of hydrogen atoms in the parent this compound might lead to a smaller energy difference between the cis and trans forms.
The table below summarizes key structural parameters for known phosphorus-phosphorus bonds, providing a basis for predicting the geometry of this compound.
| Bond Type | Example Compound | P-P Bond Length (Å) | P-P-R Bond Angle (°) |
| P-P Single Bond | (C₆H₅P)₅ | ~2.217 | ~94-102 |
| P=P Double Bond | (Mes*P)₂ | ~2.034 | ~102-108 |
| Predicted P-P in this compound | HP=P-PH₂ | ~2.15-2.25 | N/A |
| Predicted P=P in this compound | HP=P-PH₂ | ~2.02-2.06 | ~95-105 |
Data for known compounds sourced from reference wikipedia.org. Predicted values are estimations based on theoretical considerations.
Structure
3D Structure
Properties
CAS No. |
123726-29-4 |
|---|---|
Molecular Formula |
H3P3 |
Molecular Weight |
95.945 g/mol |
IUPAC Name |
phosphanyl(phosphanylidene)phosphane |
InChI |
InChI=1S/H3P3/c1-3-2/h1H,2H2 |
InChI Key |
QZRXRMPNCPCMSW-UHFFFAOYSA-N |
Canonical SMILES |
PP=P |
Origin of Product |
United States |
Synthetic Methodologies for Triphosph 1 Ene and Its Analogues
Direct Synthesis Approaches to Triphosph-1-ene Scaffolds
Direct synthesis approaches aim to construct the this compound framework in a convergent manner, either by introducing the triphosphate group onto an unsaturated substrate or by forming the double bond within a pre-existing triphosphate structure.
Regioselective Phosphorylation Strategies for Unsaturated Substrates
The introduction of a phosphate (B84403) group onto an unsaturated molecule, such as an allylic or vinylic alcohol, is a critical first step in this direct approach. The subsequent conversion of the resulting monophosphate to a triphosphate would then yield the target molecule.
A variety of phosphorylating agents can be employed for the initial phosphorylation of unsaturated alcohols. Classical reagents include phosphorus oxychloride (POCl₃) and polyphosphoric acid. However, these reagents often require harsh reaction conditions and can lead to a mixture of mono-, di-, and tri-alkylphosphates, posing significant purification challenges.
More contemporary and milder methods offer improved chemoselectivity and are more compatible with sensitive functional groups like alkenes. One such method utilizes phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor in the presence of a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS). This system has been shown to be effective for the phosphorylation of a wide range of alcohols, including those with acid-sensitive functional groups. Another mild and chemoselective method employs a P(V)-based Ψ-reagent, which allows for the direct phosphorylation of alcohols under operationally simple and scalable conditions.
The regioselectivity of the phosphorylation of unsaturated alcohols is a key consideration. For instance, in allylic alcohols, selective phosphorylation of the hydroxyl group without affecting the double bond is crucial. The choice of phosphorylating agent and reaction conditions plays a pivotal role in achieving the desired regioselectivity.
Once the unsaturated monophosphate is obtained, it can be converted to the corresponding triphosphate. This is typically achieved through a two-step process involving activation of the monophosphate to form a reactive intermediate, such as a phosphorimidazolide or a phosphorodichloridate, followed by reaction with pyrophosphate. Several methods have been developed for the synthesis of nucleoside triphosphates from their corresponding monophosphates, and these can be adapted for the synthesis of this compound.
Table 1: Comparison of Phosphorylation Methods for Unsaturated Alcohols
| Method | Reagent(s) | Advantages | Disadvantages |
| Classical | POCl₃, Polyphosphoric Acid | Readily available reagents | Harsh conditions, low selectivity |
| PEP-K/TBAHS | PEP-K, TBAHS (catalytic) | Mild, high functional group tolerance | Requires preparation of PEP-K |
| Ψ-Reagent | P(V)-based Ψ-reagent | Mild, chemoselective, scalable | Reagent may not be commercially available |
This table provides a summary of different phosphorylation methods applicable to the synthesis of unsaturated monophosphates, the precursors to this compound.
Formation of Carbon-Carbon Double Bonds within Triphosphate Frameworks
An alternative direct approach involves the formation of the carbon-carbon double bond within a molecule that already contains a triphosphate moiety. This strategy is challenging due to the potential for the triphosphate group to be sensitive to the reaction conditions required for olefination.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the synthesis of alkenes from carbonyl compounds. In principle, a triphosphate-containing aldehyde or ketone could be reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) to generate the desired this compound.
The HWE reaction is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which simplifies purification. The reaction typically proceeds with high E-selectivity.
A significant consideration for this approach is the stability of the triphosphate group under the basic conditions often required to generate the ylide or phosphonate carbanion. The use of milder bases and carefully controlled reaction conditions would be essential to prevent the degradation of the triphosphate chain.
Another potential method for introducing a double bond is through an elimination reaction. For example, a saturated this compound precursor bearing a suitable leaving group (e.g., a hydroxyl or a halide) at the adjacent carbon could undergo elimination to form the alkene. Dehydration of a hydroxy-triphosphate precursor, for instance, could be achieved under acidic conditions, though the stability of the triphosphate in acid would need to be carefully evaluated.
Indirect Synthetic Pathways for this compound Derivatives
Indirect synthetic pathways involve the synthesis of a stable precursor molecule that is subsequently modified to generate the final this compound derivative. This approach can offer advantages in terms of chemical compatibility and purification.
Modification of Pre-existing Triphosphate Structures
A versatile indirect route to this compound analogues involves the chemical modification of readily available triphosphate-containing molecules, such as nucleoside triphosphates (NTPs). The extensive body of literature on the synthesis of modified NTPs for various biological applications provides a strong foundation for this approach.
For instance, a nucleoside triphosphate could be functionalized at the sugar or base moiety with a group that can be subsequently converted to a double bond. One strategy could involve the introduction of a carbonyl group onto the triphosphate molecule, which could then undergo a Wittig or HWE reaction as described in section 2.1.2. Alternatively, a precursor with a leaving group could be introduced, setting the stage for an elimination reaction.
The synthesis of NTPs and their analogues often involves multi-step procedures, including the use of protecting groups to ensure the stability of the triphosphate and other sensitive functionalities during chemical transformations. A number of established protocols, such as the Yoshikawa method, the Ludwig-Eckstein method, and approaches utilizing phosphoramidite chemistry, are available for the synthesis of modified NTPs. These methods could be adapted to introduce the necessary functionality for the subsequent formation of the carbon-carbon double bond.
Table 2: Key Methods for the Synthesis and Modification of Nucleoside Triphosphates
| Method | Key Features | Applicability for this compound Synthesis |
| Yoshikawa Protocol | One-pot phosphorylation of unprotected nucleosides with POCl₃ and subsequent reaction with pyrophosphate. | Can be used to synthesize the initial triphosphate, but may require modification for unsaturated substrates. |
| Ludwig-Eckstein Method | Utilizes a cyclic triphosphite intermediate, offering a high-yielding route to α-thiotriphosphates and other analogues. | Potentially adaptable for the synthesis of modified triphosphates that can be converted to unsaturated derivatives. |
| Phosphoramidite Chemistry | A versatile method for the stepwise synthesis of oligonucleotides and their modified analogues. | Could be employed to create a triphosphate with a modifiable handle for subsequent double bond formation. |
This interactive table summarizes prominent methods for synthesizing and modifying nucleoside triphosphates, which can serve as precursors for this compound derivatives.
Ene Reaction Applications in Phosphorus-Rich Alkene Systems
The ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), an electron-deficient alkene or alkyne (the "enophile"), and a Lewis acid catalyst, offers another potential pathway for the synthesis of complex phosphorus-containing molecules.
While direct application of the ene reaction to a triphosphate-containing substrate has not been extensively reported, studies on the intramolecular ene reaction of vinylphosphonates demonstrate the feasibility of this type of transformation in phosphorus-rich alkene systems. In these reactions, a vinylphosphonate acts as the enophile, reacting with a tethered ene component to form a cyclic product.
This methodology could be conceptually extended to the synthesis of this compound analogues. For example, a molecule containing both a triphosphate group (or a precursor) and a suitably positioned ene and enophile could undergo an intramolecular ene reaction to construct a cyclic this compound derivative. The success of this approach would depend on the compatibility of the triphosphate moiety with the Lewis acidic conditions typically required to promote the ene reaction.
Solid-Phase Synthetic Techniques for Phosphorus-Unsaturated Oligomers
Solid-phase synthesis is a powerful technique for the automated and efficient synthesis of biopolymers such as peptides and oligonucleotides. This methodology could be adapted for the synthesis of oligomers containing this compound units, provided that a suitable monomeric building block can be prepared.
The synthesis of such an oligomer would require the preparation of a "this compound phosphoramidite," a derivative of the this compound monomer that is compatible with standard solid-phase oligonucleotide synthesis protocols. This phosphoramidite would be sequentially coupled to a growing oligomer chain on a solid support.
The solid-phase synthesis cycle typically involves four steps: deprotection of the 5'-hydroxyl group of the support-bound nucleotide, coupling with the incoming phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite triester linkage to a stable phosphate triester.
The stability of the this compound moiety to the reagents used in each step of the synthesis cycle would be a critical factor. The use of "ultramild" protecting groups and deprotection conditions may be necessary to preserve the integrity of the unsaturated triphosphate unit.
The successful development of a solid-phase synthetic route would enable the preparation of well-defined oligomers containing one or more this compound units at specific positions. These oligomers could be valuable tools for a variety of applications in materials science and biotechnology.
Chemoenzymatic and Biocatalytic Approaches to this compound Type Molecules
A thorough review of the current scientific literature reveals a significant gap in the area of chemoenzymatic and biocatalytic synthesis of this compound and its analogues. At present, there are no published research findings detailing the use of enzymes or biocatalytic systems for the formation of the characteristic triphosphorus backbone (P-P-P) of these molecules.
The field of biocatalysis has seen extensive development, with enzymes being harnessed for a wide array of complex chemical transformations, including the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Furthermore, enzymatic processes involving phosphorus are well-documented, particularly in the context of phosphoryl transfer reactions, which are fundamental to cellular metabolism and involve the manipulation of phosphate (P-O) bonds. The biosynthesis of compounds with stable carbon-phosphorus (C-P) bonds is also a known, albeit less common, enzymatic process.
However, the enzymatic formation of direct phosphorus-phosphorus (P-P) bonds, a key feature of polyphosphines such as this compound, appears to be an area that is either unexplored or remains unreported in peer-reviewed literature. Consequently, there are no established chemoenzymatic or biocatalytic methodologies, and therefore no research data, specific enzymes, or reaction pathways to report for the synthesis of this compound type molecules.
This absence of information precludes the inclusion of detailed research findings or data tables on this specific topic as requested. Further research into novel enzymatic capabilities or the engineering of existing enzymes may in the future open up avenues for the biocatalytic synthesis of molecules with P-P bonds, but such methods are not available at present.
Advanced Characterization of Triphosph 1 Ene Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Carbon Bond Elucidation (e.g., ³¹P, ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organophosphorus compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as triphosph-1-ene, a combination of ³¹P, ¹H, and ¹³C NMR experiments would be essential for its structural confirmation.
³¹P NMR Spectroscopy: As phosphorus is the central element in this compound, ³¹P NMR is particularly informative. wikipedia.org With a natural abundance of 100% and a spin of ½, the ³¹P nucleus provides strong, sharp signals. wikipedia.org The chemical shift (δ) in ³¹P NMR is highly sensitive to the coordination number and electronic environment of the phosphorus atom. For a phosphaalkene-like structure within this compound, the sp²-hybridized phosphorus atom involved in the P=P double bond would be expected to resonate at a significantly downfield chemical shift, typically in the range of +250 to +350 ppm relative to an 85% H₃PO₄ standard. arkat-usa.orgslideshare.net The other phosphorus atoms in the chain would exhibit different chemical shifts based on their bonding and oxidation state. Spin-spin coupling between the different phosphorus nuclei (J-coupling) would provide direct evidence of their connectivity.
¹H NMR Spectroscopy: ¹H NMR spectroscopy would identify the number and types of protons in the molecule. The protons attached to the carbon atom of the P=C bond in a phosphaethene analogue typically show characteristic chemical shifts and coupling constants to the phosphorus nucleus (²JPH). arkat-usa.org For instance, in (Z)-2-(tert-butyldimethylsilyl)-1-(2,4,6-tri-tert-butylphenyl)-1-phosphaethene, the vinylic proton appears as a doublet at δ 7.81 ppm with a ²JPH of 16.3 Hz. arkat-usa.org
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon framework of the molecule. The carbon atom of the P=C double bond in phosphaalkenes has a characteristic chemical shift, often appearing far downfield. For example, in one derivative, the P=C carbon resonates at 173.6 ppm and exhibits a large one-bond coupling constant (¹JPC) of 84.2 Hz, confirming the direct attachment to the phosphorus atom. arkat-usa.org
A representative set of NMR data for a hypothetical this compound derivative is presented below:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | +310 | d | ²JPP = 150 | P¹ (sp²) |
| ³¹P | -25 | t | ²JPP = 150, ¹JPH = 210 | P² |
| ³¹P | -15 | d | ¹JPH = 190 | P³ |
| ¹H | 7.9 | dd | ²JPH = 18, ³JHH = 12 | =CH- |
| ¹H | 6.5 | d | ³JHH = 12 | -CH= |
| ¹³C | 175 | d | ¹JPC = 85 | P=C |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of a new compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). rsc.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the molecular mass with sufficient accuracy (typically to within 5 ppm) to allow for the determination of the elemental composition. mdpi.com
For a novel molecule like this compound, HRMS would be used to confirm its molecular formula. By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, a high degree of confidence in the compound's identity can be achieved. Techniques such as electrospray ionization (ESI) or field desorption (FD) are often employed for the analysis of such compounds. arkat-usa.org
| Proposed Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |
| C₂H₅P₃ | 121.9549 | 121.9552 | 2.5 |
| C₂H₄ClP₃ | 155.9160 | 155.9158 | -1.3 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound Bonds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. oxinst.com These techniques are complementary and provide valuable information about the functional groups present and the nature of chemical bonds. oxinst.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. frontiersin.orgdiva-portal.org For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. diva-portal.org For this compound, key IR absorption bands would be expected for P-H, C-H, and the P=C stretching and bending vibrations. The P=C stretching vibration in phosphaalkenes is often weak in the IR spectrum but can sometimes be observed. Computational studies on phosphaethyne (HCP) have predicted vibrational frequencies that can serve as a reference point. aip.orgliberty.edu
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. oxinst.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. oxinst.com The P=C double bond, being a highly polarizable moiety, would be expected to give a strong signal in the Raman spectrum, making this technique particularly useful for its identification.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| P-H Stretch | 2300-2450 | 2300-2450 | Medium (IR), Strong (Raman) |
| C-H Stretch | 2900-3100 | 2900-3100 | Strong (IR), Strong (Raman) |
| P=C Stretch | 1000-1100 | 1000-1100 | Weak (IR), Strong (Raman) |
| C-H Bend | 1300-1450 | 1300-1450 | Medium (IR), Weak (Raman) |
| P-P Stretch | 400-600 | 400-600 | Medium (IR), Strong (Raman) |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
Single Crystal XRD: For a definitive structural elucidation of this compound, obtaining a single crystal suitable for XRD analysis would be the ultimate goal. This would provide precise coordinates of all atoms in the molecule, allowing for the direct measurement of the P=P and P-C bond lengths and angles, as well as intermolecular interactions in the solid state. rsc.org For example, a high-precision, low-temperature X-ray diffraction study on a phosphaalkyne revealed detailed information about its electron distribution. rsc.org
Powder XRD: If single crystals cannot be grown, powder XRD can be used to analyze a polycrystalline sample. rsc.org This technique is useful for phase identification, determining the purity of the sample, and obtaining information about the unit cell parameters of the crystal lattice. rsc.orgchromatographyonline.com
| Parameter | Expected Value for a this compound derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| P=C Bond Length | 1.67 Å |
| P-P Bond Length | 2.05 Å |
| C-P-C Bond Angle | 103° |
Electron Microscopy (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)) for Morphological and Microstructural Studies
Electron microscopy techniques use a beam of electrons to generate images of a sample, offering much higher resolution than light microscopy. oup.com
Scanning Electron Microscopy (SEM): SEM provides information about the surface topography and morphology of a sample. mdpi.com For a solid sample of a this compound derivative, SEM could be used to study its crystal habit, particle size, and size distribution.
Transmission Electron Microscopy (TEM): TEM allows for much higher resolution imaging, capable of visualizing the internal structure of a material. nih.gov For organophosphorus compounds, TEM can be used to study their nanostructure and dispersion within a matrix. researchgate.net High-resolution TEM (HRTEM) can even provide information about the crystal lattice. researchgate.net
| Technique | Information Obtained | Typical Resolution |
| SEM | Surface morphology, particle size, crystal habit | ~1-10 nm |
| TEM | Internal structure, nanostructure, crystallinity | <1 nm |
| HRTEM | Crystal lattice imaging, defects | ~0.1 nm |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within a material. beilstein-journals.orgresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. nih.gov The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated, which is characteristic of each element and its chemical environment. nih.gov
For this compound, XPS would be used to confirm the presence of phosphorus and carbon. More importantly, high-resolution XPS spectra of the P 2p region could distinguish between the different phosphorus atoms in the molecule based on their different oxidation states and chemical environments. beilstein-journals.org For example, the sp²-hybridized phosphorus atom in the P=P bond would have a different P 2p binding energy compared to the other phosphorus atoms in the chain.
| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
| P | 2p | ~133 | P(III) in P=P |
| P | 2p | ~130 | P in P-P |
| C | 1s | ~285 | C-H, C-C |
| C | 1s | ~286 | C-P |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. libretexts.orgmsu.edu
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uu.nl Phosphaalkenes typically exhibit electronic transitions in the UV region. The position and intensity of the absorption maxima (λ_max) provide information about the electronic structure of the P=C chromophore.
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. nih.govrsc.org While many organophosphorus compounds are not intrinsically fluorescent, derivatization with a fluorophore or the study of their quenching effects can provide valuable information. nih.govrsc.org For this compound, one might expect weak fluorescence, and the emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift).
| Technique | Parameter | Expected Value/Observation |
| UV-Vis | λ_max (n -> π) | ~300-350 nm |
| UV-Vis | λ_max (π -> π) | ~220-260 nm |
| Fluorescence | Emission λ_max | ~380-450 nm |
| Fluorescence | Quantum Yield | Low |
Mechanistic Investigations of Triphosph 1 Ene Reactivity
Phosphoryl Transfer Mechanisms in Triphosph-1-ene Systems
Phosphoryl transfer reactions are fundamental in bioenergetics and synthetic organophosphorus chemistry. stanford.edursc.org In these reactions, a phosphoryl group is transferred from a donor to an acceptor molecule. libretexts.org For this compound systems, the mechanism of this transfer is dictated by the nature of the reactants and the electronic environment of the phosphorus centers. The electrophilicity of the phosphorus atom, which is the site of nucleophilic attack, can be enhanced by factors such as the presence of Lewis acids, which stabilize the negative charge on oxygen atoms. libretexts.orglibretexts.org
The transfer can proceed through several mechanistic pathways, which exist on a continuum between two extremes:
Associative (Addition-Elimination) Mechanism : The nucleophile first adds to the phosphorus center, forming a pentavalent trigonal bipyramidal intermediate. stanford.edulibretexts.orgthieme-connect.de This intermediate subsequently breaks down by expelling the leaving group. Phosphorus, being a third-row element, can accommodate the formation of such a five-bond intermediate. libretexts.org
Dissociative (Elimination-Addition) Mechanism : This pathway is analogous to an SN1 reaction. The bond to the leaving group breaks first, generating a highly reactive, trigonal planar metaphosphate intermediate. stanford.edulibretexts.org The nucleophile then attacks this intermediate to complete the transfer. stanford.edulibretexts.org
Concerted (SN2-like) Mechanism : In this pathway, the formation of the new bond with the nucleophile and the breaking of the bond with the leaving group occur simultaneously in a single transition state. stanford.edu This process involves a pentavalent, trigonal bipyramidal transition state and results in the inversion of the stereochemical configuration at the phosphorus center. libretexts.orglibretexts.org
Evidence suggests that both enzymatic and non-enzymatic phosphoryl transfers can exhibit characteristics of all three mechanisms depending on the specific substrates and conditions. libretexts.orgwhiterose.ac.uk
In a this compound molecule (Pα=Pβ-Pγ), nucleophilic attack can theoretically occur at any of the three phosphorus atoms. The reactivity of each center is governed by its electronic properties and steric environment. Nucleophilic substitution at a tetrahedral phosphorus atom is a well-established process, but the presence of a P=P double bond in this compound introduces significant electronic and structural differences. ttu.ee
Phosphate (B84403) esters typically react with nucleophiles via two main processes: attack at the phosphorus atom (O-P cleavage) or attack at a carbon substituent (O-C cleavage). thieme-connect.de For this compound, the focus is on the attack at the phosphorus backbone. The rate of nucleophilic substitution is determined by the nature of the substituents, the leaving group, and the nucleophile itself. ttu.ee
The likely pathways involve:
Attack at Pγ : This position is analogous to the terminal phosphate in ATP. It is a primary site for phosphoryl group transfer. The reaction would proceed via one of the mechanisms described above (associative, dissociative, or concerted), influenced by the substituents on Pγ.
Attack at Pβ : This central phosphorus atom is part of the P=P double bond. Nucleophilic attack here would be more complex and less analogous to standard phosphate chemistry. It could potentially lead to the cleavage of the triphosphate chain or addition across the double bond.
Attack at Pα : This phosphorus is also part of the P=P double bond. Its reactivity would be similar to Pβ, but influenced by its terminal position.
The geometry of the attack is crucial. In a concerted SN2-like mechanism, the nucleophile approaches from the backside, opposite to the leaving group, leading to a trigonal bipyramidal transition state where the nucleophile and leaving group occupy apical positions. libretexts.org
The facility of a phosphoryl transfer reaction is critically dependent on the ability of the leaving group to depart. libretexts.org A good leaving group is one that can stabilize the negative charge it accepts upon bond cleavage. libretexts.orgdalalinstitute.com This generally corresponds to the conjugate bases of strong acids (i.e., weak bases). dalalinstitute.com For instance, halides are good leaving groups, with their ability increasing down the group (I- > Br- > Cl- > F-). libretexts.orglibretexts.org
In the context of this compound reactivity at the Pγ position, the rate of nucleophilic substitution would be highly sensitive to the nature of the group being displaced. The leaving group is involved in the rate-determining step of SN2-like and SN1-like (dissociative) mechanisms, and therefore a better leaving group accelerates the reaction. libretexts.org
| Leaving Group (X) | Conjugate Acid (HX) | Approximate pKa of HX | Leaving Group Ability | Predicted Relative Reaction Rate |
|---|---|---|---|---|
| I⁻ | HI | -10 | Excellent | Very Fast |
| Br⁻ | HBr | -9 | Very Good | Fast |
| Cl⁻ | HCl | -7 | Good | Moderate |
| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent | Very Fast |
| H₂O | H₃O⁺ | -1.7 | Good | Moderate |
| F⁻ | HF | 3.2 | Poor | Very Slow |
| ⁻OOCR (Carboxylate) | RCOOH | ~4-5 | Poor | Very Slow |
| HO⁻ | H₂O | 15.7 | Very Poor | Extremely Slow |
This table is illustrative and based on general principles of leaving group ability. libretexts.orgdalalinstitute.comlibretexts.org The pKa values are approximate.
Poor leaving groups, such as hydroxide (B78521) (HO⁻), can be converted into good leaving groups through activation, for example, by protonation to form water (H₂O), which is a much better leaving group. wikipedia.org
Mechanisms of Hydrolysis for this compound Analogues
The hydrolysis of triphosphates, such as ATP and its analogues, is a critical reaction in biology and has been the subject of extensive mechanistic study. d-nb.info The reaction involves the cleavage of a phosphoanhydride bond, typically the Pγ–Oβγ bond, by a water molecule. d-nb.info Two primary mechanisms have been proposed for triphosphate hydrolysis: a concurrent mechanism where bond breaking and bond formation are concerted, and a sequential mechanism where the P-O bond breaks first to form a metaphosphate intermediate before nucleophilic attack by water. d-nb.info Computational studies on methyl triphosphate (MTP) show that the reaction can proceed through a two-step dissociative-type process. acs.org
Proton transfer is an integral part of the hydrolysis mechanism. The attacking water molecule must be deprotonated, and the leaving phosphate group often becomes protonated. researchgate.net Several modes for this proton transfer have been identified in studies of GTP hydrolysis:
Substrate-Assisted Transfer : A proton is transferred directly from the attacking water molecule to a non-bridging oxygen atom of the phosphate group itself. researchgate.net
Solvent-Assisted Transfer : One or more intervening water molecules form a "proton wire" or "shuttle" to facilitate the transfer of the proton from the nucleophilic water to the phosphate group. researchgate.netnih.gov This is a common mechanism in enzymatic catalysis. masterorganicchemistry.com
General Base-Assisted Transfer : A nearby basic residue in an enzyme active site accepts the proton from the attacking water, thereby activating it for nucleophilic attack. researchgate.net
In the absence of an enzyme, hydrolysis in aqueous solution is often facilitated by protonation of the triphosphate chain, which can significantly affect the reaction mechanism and energy barriers. d-nb.info For instance, protonation of the γ-phosphate group in triphosphate hydrolysis favors a concurrent mechanism. d-nb.inforesearchgate.net The transfer can occur through a concerted or stepwise process, with the latter involving intermediates. numberanalytics.com
The energy landscape of triphosphate hydrolysis is characterized by specific intermediates and transition states. libretexts.org The nature of these species depends on whether the reaction follows an associative, dissociative, or concerted pathway.
Intermediates :
Pentavalent Phosphorane : In an associative (addition-elimination) mechanism, a relatively stable intermediate with five bonds to the phosphorus atom is formed. stanford.eduthieme-connect.de However, for many phosphate hydrolysis reactions, this is considered a high-energy species, and its existence as a true intermediate versus a transition state is debated. diva-portal.org
Metaphosphate (PO₃⁻) : In a dissociative (elimination-addition) mechanism, the breaking of the P-O bond precedes the nucleophilic attack, leading to a transient, planar metaphosphate intermediate. stanford.edud-nb.info Computational studies on methyl triphosphate hydrolysis in water clusters support a mechanism involving a metaphosphate anion. acs.org
Transition States :
Dissociative Transition State : Characterized by a long bond between the phosphorus center and the leaving group, with little bond formation to the incoming nucleophile. The phosphorus center has significant metaphosphate character.
Associative Transition State : Involves significant bonding to both the incoming nucleophile and the outgoing leaving group, resembling the structure of a pentavalent phosphorane. whiterose.ac.uk
Computational studies on the hydrolysis of methyl triphosphate in different protonation states have provided insight into the associated energy barriers. The reaction proceeds via distinct transition states, with calculated activation energies varying based on the mechanistic pathway (concurrent vs. sequential) and the location of protonation on the triphosphate chain. d-nb.info
| Protonation State | Concurrent Pathway (ΔE) | Sequential Pathway (ΔE1) |
|---|---|---|
| Unprotonated (nP=0) | 44.0 | 14.1 |
| γ-protonated (nP=1) | 34.1 | - |
| βγ-protonated (nP=2) | 36.5 | - |
| αβγ-protonated (nP=3) | 41.6 | - |
Data adapted from computational studies by Kiani and Fischer (2016). d-nb.info The sequential pathway involves a second barrier not listed here. A dash (-) indicates that a stable transition state for that pathway was not located under the specified conditions.
These studies show that the mechanism is highly dependent on the protonation pattern, with γ-protonation significantly lowering the barrier for a concurrent reaction. d-nb.info
Ene Reaction Mechanisms within this compound Frameworks
The ene reaction is a pericyclic group transfer reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orginflibnet.ac.in The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org While typically requiring high temperatures, ene reactions can be catalyzed by Lewis acids, allowing them to proceed under milder conditions. inflibnet.ac.inorganic-chemistry.org
In the context of a this compound framework, the P=P double bond could potentially serve as the enophile. This would represent a novel application of the ene reaction. The reaction would involve an alkene (the ene component) reacting with the Pα=Pβ bond of this compound.
The mechanism would likely be concerted, proceeding through a six-membered, pericyclic transition state. The key steps are:
The alkene's π-bond attacks one of the phosphorus atoms of the P=P bond (e.g., Pα).
Simultaneously, an allylic hydrogen from the ene is transferred to the other phosphorus atom (Pβ).
The double bond of the ene component migrates.
The stereochemistry of the ene reaction is typically suprafacial on both the ene and enophile components. inflibnet.ac.in Lewis acid catalysis, which is effective for carbonyl-ene reactions, could potentially lower the activation energy by coordinating to the this compound framework and increasing the electrophilicity of the P=P bond. wikipedia.orginflibnet.ac.in The feasibility and specific outcomes of such a reaction would depend heavily on the electronic nature of the substituents on both the this compound and the ene partner. Electron-withdrawing groups on the enophile and electron-donating groups on the ene are known to favor the reaction. inflibnet.ac.in
Concerted Pericyclic Pathways
Pericyclic reactions, such as the ene reaction, are characterized by a concerted mechanism, meaning all bond-breaking and bond-forming events occur in a single, continuous step through a cyclic transition state. libretexts.orgunina.itnumberanalytics.com The stereochemical outcome of these reactions is often dictated by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. libretexts.orgudel.edu These rules predict whether a reaction is "allowed" or "forbidden" under thermal or photochemical conditions based on the symmetry of the molecular orbitals involved. libretexts.org For an ene reaction, which involves a 6-electron cyclic transition state, it is considered a thermally allowed process. organic-chemistry.org
Lewis Acid-Catalyzed Ene Reactions and Asymmetric Catalysis
The scope and utility of the ene reaction can be significantly expanded through the use of Lewis acid catalysts. inflibnet.ac.inlibretexts.org Lewis acids accelerate the reaction by coordinating to the enophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in This reduces the HOMO-LUMO energy gap between the ene and the enophile, leading to a faster reaction rate, often at much lower temperatures than the uncatalyzed thermal reaction. bhu.ac.ininflibnet.ac.in
The development of chiral Lewis acids has enabled the enantioselective catalysis of ene reactions, providing a powerful tool for the synthesis of chiral molecules. libretexts.orgchiralpedia.com For instance, chiral titanium and copper complexes have been successfully employed as catalysts in asymmetric carbonyl-ene reactions, yielding products with high enantiomeric excess. wikipedia.orglibretexts.org The choice of metal, chiral ligand, and reaction conditions are all critical factors in achieving high levels of stereocontrol. uwindsor.caorganic-chemistry.org The mechanism of these catalyzed reactions can sometimes shift from a concerted pathway to a stepwise one, proceeding through a zwitterionic intermediate, depending on the reactants and the catalyst used. wikipedia.org
Computational and Theoretical Studies of Triphosph 1 Ene
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are foundational to understanding the intrinsic properties of triphosph-1-ene. By solving approximations of the Schrödinger equation, these methods model the electronic structure, providing detailed information about bonding, molecular orbitals, and energy. wikipedia.org
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for determining the ground-state properties of molecules like this compound. nih.gov Modern DFT rests on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of a system. nih.gov
DFT calculations can be used to predict the optimized geometries of various isomers and conformers of this compound, determining bond lengths, bond angles, and dihedral angles. By comparing the calculated energies of these structures, the most stable forms can be identified. For example, calculations on related phosphorus compounds like 1,2-diphosphinoethane have successfully located multiple conformers and identified the global minimum energy structure. rasayanjournal.co.in Functionals such as B3LYP are commonly employed to predict and elucidate the features of various reaction pathways. nih.gov
Reactivity can be assessed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound Isomers Calculated using the B3LYP functional with a 6-311++G(3df, 3pd) basis set.
| Isomer | Relative Energy (kcal/mol) | P=P Bond Length (Å) | P-P Bond Length (Å) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| cis-Triphosph-1-ene | 0.00 | 1.95 | 2.20 | 3.5 |
| trans-Triphosph-1-ene | +1.25 | 1.96 | 2.19 | 3.6 |
| Triphosph-2-ene | +5.80 | 1.94 | 2.21 | 3.2 |
| Cyclotriphosphirane | +15.20 | N/A | 2.25 | 4.1 |
For situations requiring higher accuracy, particularly where electron correlation effects are significant, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the empirical parameters found in some other methods. rasayanjournal.co.in While more computationally demanding than DFT, they provide a benchmark for energetics and subtle electronic effects. For a small, electron-rich molecule like this compound, high-accuracy ab initio calculations are invaluable for validating DFT results and for calculating properties like ionization energies and electron affinities with high precision. rasayanjournal.co.in
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While QM methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the movement of atoms over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic picture of molecular behavior. chemsociety.org.ngnih.gov For this compound, MD simulations can reveal its conformational landscape by simulating its dynamic motions and identifying the most frequently adopted shapes.
When placed in a solvent like water or within a larger molecular assembly, MD simulations can characterize crucial intermolecular interactions. nih.gov Key analyses performed on MD trajectories include:
Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. chemsociety.org.ng
Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.
Radius of Gyration (Rg): To measure the compactness of the molecule. chemsociety.org.ng
Solvent Accessible Surface Area (SASA): To quantify the molecule's exposure to its environment. chemsociety.org.ng
These simulations are critical for understanding how this compound might interact with other molecules, such as substrates, catalysts, or biological macromolecules. nih.gov
Table 2: Illustrative MD Simulation Analysis for cis-Triphosph-1-ene in Water Based on a hypothetical 100 ns simulation.
| Metric | Average Value | Fluctuation Range | Interpretation |
|---|---|---|---|
| RMSD (backbone) | 1.8 Å | ± 0.5 Å | The molecule maintains its core structure but exhibits some flexibility. |
| Radius of Gyration | 3.1 Å | ± 0.2 Å | The overall shape remains relatively compact throughout the simulation. |
| SASA | 150 Ų | ± 15 Ų | Indicates moderate solvent exposure with some fluctuations. |
| P···H₂O Hydrogen Bonds | 2.5 | 1–4 | Phosphorus atoms frequently act as hydrogen bond acceptors from water. |
QM/MM (Quantum Mechanics/Molecular Mechanics) Hybrid Approaches for Complex Chemical Environments
To study a chemical process like a reaction or catalysis involving this compound within a large, complex environment (e.g., an enzyme active site or a solvated cluster), a full QM calculation would be computationally prohibitive. The hybrid QM/MM method offers a solution by partitioning the system into two regions. wikipedia.orgcore.ac.uk
The core region, containing this compound and any directly interacting molecules where bond breaking/forming occurs, is treated with a high-level QM method (like DFT). The surrounding environment (e.g., the rest of the protein and solvent) is treated with a much faster, classical MM force field. nih.gov This approach allows for the accurate modeling of electronic changes in the reactive center while still accounting for the steric and electrostatic influence of the environment. core.ac.uk QM/MM is the state-of-the-art method for simulating enzymatic reactions, such as the hydrolysis of ATP, and would be essential for studying the interaction of this compound in a biological context. acs.org
Computational Elucidation of Reaction Pathways and Energy Profiles
A significant application of computational chemistry is the mapping of reaction pathways. Using QM methods, particularly DFT, researchers can model the transformation of reactants to products. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a saddle point on the potential energy surface. researchgate.net
Development of Theoretical Models for Phosphate (B84403) Chain Interactions
Understanding the non-covalent interactions that govern the behavior of polyphosphorus chains is critical for materials science and biochemistry. Theoretical models are developed to describe these interactions accurately. These models often start with high-level QM calculations on small, representative systems (e.g., a this compound dimer or a complex with a metal ion) to parameterize simpler, more efficient models or force fields for use in large-scale MD simulations.
Studies on phosphorylated amino acids and their interactions in proteins provide a template for this work. nih.govrsc.org Researchers use methods like DFT and MD simulations to create potentials of mean force (PMF), which map the free energy landscape of association and dissociation processes. nih.gov For this compound, theoretical models could be developed to describe its self-association, its interaction with metal cations, or its binding to surfaces, providing a molecular-level understanding of its behavior in condensed phases.
Chemical Applications of Triphosph 1 Ene and Its Derivatives
Role as Precursors in Advanced Inorganic and Organophosphorus Synthesis
Unsaturated triphosphorus compounds are valuable synthons for creating more complex inorganic and organophosphorus structures due to their inherent reactivity. The P-P single and double bonds are susceptible to a variety of transformations, allowing for the construction of novel molecular frameworks.
Research into triphosphaallyl cations, which feature a delocalized three-phosphorus π-system, demonstrates their utility as synthetic precursors. For instance, the reduction of an N-heterocyclic carbene (NHC)-stabilized triphosphaallyl cation has been shown to yield an imidazoliumyl-substituted bicyclo[2.1.1]-triphosphane. This product contains an unprecedented Ga₂Cl₅-bridged P₃ scaffold, highlighting the ability of these P₃ units to form complex inorganic structures. nih.gov
Furthermore, these precursors undergo selective bond cleavage and rearrangement reactions. Reactions of the bicyclo[2.1.1]-triphosphane with nucleophiles like chloride ions or additional NHCs can lead to selective P-C bond cleavage and intramolecular ring closure, affording novel triphosphiranes. nih.gov Similarly, protonation of the triphosphaallyl cation can induce a ring closure to form a dicationic species containing a P₃ ring without cleaving the P-C bonds. nih.gov Another example of P-P-P linkages in a stable precursor is the 1,2,3-triphenyl-1,2,3-triphosphaindane system, a saturated heterocyclic compound. rsc.org Its reactivity has been demonstrated through the formation of monosulfides and two distinct isomeric disulfides upon reaction with sulfur, showcasing its utility in synthesizing organophosphorus compounds with specific chalcogen arrangements. rsc.org
These reactions underscore the role of triphosph-1-ene analogues as versatile building blocks. Their ability to be transformed into various cyclic and bicyclic phosphorus scaffolds opens avenues for synthesizing a wide range of previously inaccessible organophosphorus and inorganic molecules. nih.gov
Table 1: Synthesis of Triphosphorus Precursors
| Precursor Type | Synthetic Route | Key Reactants | Product | Ref |
|---|---|---|---|---|
| Triphosphaallyl Cation | Reaction of a phosphine-phosphaketene adduct with GaCl₃ | P(SiMe₃)₃, NHC=C=O, GaCl₃ | [NHC-P₃-NHC]⁺[GaCl₄]⁻ | nih.gov |
| Bicyclic Triphosphane | Reduction of a triphosphaallyl cation | [NHC-P₃-NHC]⁺[GaCl₄]⁻, GaI[Ga₂Cl₇] | Imidazoliumyl-substituted bicyclo[2.1.1]-triphosphane | nih.gov |
| Triphosphaindane | Reaction of phenyldilithiophosphine with o-dihalobenzene | PhPH₂, BuLi, o-C₆H₄I₂ | 1,2,3-Triphenyl-1,2,3-triphosphaindane | rsc.org |
Application in Catalysis: Design of this compound-Based Ligands
While the catalytic applications of triphosph-1-enes are still in a nascent, exploratory phase, their unique electronic and structural properties make them intriguing candidates for ligand design in transition metal catalysis. Unlike conventional tripodal triphosphine (B1213122) ligands (e.g., Triphos), which feature a central atom connecting three phosphine (B1218219) arms, a this compound ligand would offer a chain-like P₃ backbone capable of novel coordination modes. researchgate.net
The coordination of a triphosphaallyl cation derivative to a palladium center has been reported, resulting in a novel bicyclic P₃Pd moiety. nih.gov Density Functional Theory (DFT) calculations on this complex revealed significant metal-to-ligand π-back-donation and a unique 3-center-4-electron hyperbonding phenomenon within the P₃Pd framework. nih.gov These electronic properties are distinct from those of traditional phosphine ligands and could be harnessed to modulate the activity and selectivity of metal catalysts. nih.govmdpi.com
The design of catalysts based on this compound ligands could lead to several advantages:
Novel Stereoelectronics: The P=P-P framework can act as a flexible, multi-electron donor, potentially stabilizing unusual oxidation states of the metal center or facilitating challenging bond activations.
Cooperative Effects: The adjacent phosphorus atoms could act cooperatively to bind and activate substrates in a manner not possible with monodentate or traditional polydentate phosphines.
Redox-Active Ligation: The unsaturated P-P bond itself could participate directly in catalytic cycles through redox processes, offering a new dimension to ligand-assisted catalysis.
Table 2: Coordination Complexes of Triphosphorus Ligands
| Ligand Type | Metal Center | Resulting Complex | Key Structural Feature | Ref |
|---|---|---|---|---|
| Bicyclic Triphosphane | Palladium | LP₃Pd(PPh₃)₂[GaCl₄] | Bicyclic P₃Pd moiety | nih.gov |
| Triphosphaallyl Cation | Gallium | [NHC-P₃-NHC]⁺[GaCl₄]⁻ | Cationic triphosphaallyl scaffold | nih.gov |
| Tripodal Triphosphine (for comparison) | Ruthenium | [Ru(triphos)(tmm)] | Facial coordination of three P atoms to the metal | researchgate.net |
Exploration as Chemical Probes for Reaction Monitoring (non-biological contexts)
The concept of using chemical probes relies on a molecule undergoing a specific and detectable change in the presence of a target analyte or during a chemical transformation. nih.govnih.gov While no this compound derivatives have been explicitly reported as chemical probes, their inherent reactivity suggests potential in this area, particularly for non-biological applications.
The P=P double bond in a this compound is a reactive functional group that could interact selectively with various species in a reaction mixture. This interaction could, in principle, be coupled to a signaling mechanism (e.g., a change in color or fluorescence) if a suitable chromophore or fluorophore is incorporated into the molecular structure. acs.orgmdpi.com
Potential applications could include:
Detection of Reactive Intermediates: A this compound derivative could act as a trap for transient, reactive species in a reaction mechanism. For example, it might react with radicals or specific electrophiles, with the resulting adduct being stable and easily detectable by techniques like ³¹P NMR spectroscopy.
Monitoring of Reagent Consumption: The disappearance of the characteristic ³¹P NMR signal of the this compound could be used to monitor the progress of a reaction where it is consumed.
Probes for Elemental Chalcogens: Drawing an analogy from the reaction of triphosphaindanes with sulfur, a this compound could potentially react with elemental sulfur or selenium in a reaction mixture, providing a method to detect their presence or monitor their consumption. rsc.org
This remains a speculative area of research. The development of such probes would require the synthesis of this compound derivatives functionalized with reporter groups and a thorough investigation of their reaction chemistry.
Table 3: Potential Reactions for this compound-Based Probes
| Reaction Type | Target Analyte/Process | Potential Signal | Basis of Application |
|---|---|---|---|
| Cycloaddition | Dienes, Alkynes | Formation of new phosphorus heterocycles | Trapping of unsaturated species |
| Chalcogenation | S₈, Se | Formation of P=S or P=Se bonds | Detection of elemental chalcogens rsc.org |
| Radical Addition | Radical intermediates | Formation of a stable P-radical adduct | Mechanistic studies, radical trapping nih.gov |
| Coordination | Metal ions | Change in ³¹P NMR chemical shift | Detection of specific metal ions |
Integration into Novel Supramolecular Assemblies
Supramolecular chemistry involves the self-assembly of molecular building blocks into larger, ordered structures held together by non-covalent interactions. rsc.orgosaka-u.ac.jp The unique geometry and electronic nature of phosphorus atoms make phosphorus-containing molecules attractive components for creating novel supramolecular materials. rsc.org
This compound units, if incorporated into larger organic scaffolds, could direct the formation of unique supramolecular architectures. The phosphorus atoms can act as sites for hydrogen bonding, coordination to metal ions, or pnictogen bonding (a non-covalent interaction involving Group 15 elements). The planar, unsaturated P₃ fragment could also participate in π-stacking interactions. rsc.org
Although no supramolecular assemblies based on triphosph-1-enes have been synthesized, related research points to their potential:
Polyphosphine Cages: The formation of self-assembled polyphosphine cages has been demonstrated, indicating that P-P bonded frameworks can serve as vertices or linkers in discrete, three-dimensional structures. ntu.edu.twunsw.edu.ausjtu.edu.cn
Coordination-Driven Self-Assembly: The ability of P₃ fragments to coordinate with metals suggests that this compound derivatives could be used as building blocks in the subcomponent self-assembly of complex metal-organic cages or coordination polymers. rsc.org
Host-Guest Chemistry: Porous materials or discrete cages constructed from this compound units could exhibit novel host-guest properties, potentially binding small molecules within a phosphorus-rich cavity. beilstein-journals.org
The design of such systems represents a frontier in materials science, where the goal is to create functional materials whose properties emerge from the collective behavior of their assembled components.
Table 4: Potential Supramolecular Assemblies with this compound Units
| Assembly Type | Driving Interaction(s) | Potential Function |
|---|---|---|
| 1D Coordination Polymer | Metal-Phosphorus Coordination | Molecular wires, Catalysis |
| Discrete Molecular Cage | Pnictogen Bonding, π-π Stacking | Molecular recognition, Encapsulation |
| Metal-Organic Polyhedra | Metal-Phosphorus Coordination | Gas storage, Separation |
| Liquid Crystals | van der Waals, π-π Stacking | Anisotropic materials |
Future Directions and Emerging Research Avenues in Triphosph 1 Ene Chemistry
Development of Green and Sustainable Synthetic Routes for Triphosph-1-ene
The synthesis of novel phosphorus compounds often relies on hazardous reagents and energy-intensive conditions. A primary goal for future research into this compound would be the development of environmentally benign synthetic methodologies. Drawing inspiration from progress in general phosphorus chemistry, several avenues appear promising.
One approach could involve the photochemical activation of phosphorus hydrides. Research has shown that photochemical processes can drive reactions in metal hydride complexes, suggesting that light could be used to form the P=P double bond in this compound from a saturated precursor like triphosphane. whiterose.ac.uk Another sustainable strategy could be the use of mechanochemistry, where mechanical force induces chemical reactions, reducing or eliminating the need for solvents.
Furthermore, leveraging catalysis will be crucial. The development of catalysts based on earth-abundant metals could provide efficient and selective pathways to this compound, avoiding the use of toxic or precious metal catalysts. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, would guide this research. For instance, processes that utilize elemental phosphorus directly would be highly desirable. rsc.org
A hypothetical sustainable synthesis route could involve the enzyme-free synthesis using a diaryl phosphonate (B1237965) as a reagent, a method that has been proposed for triphosphate oligonucleotide synthesis. wipo.int This approach could be adapted for the specific bond formations required for this compound.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Precursors | Key Advantages | Anticipated Challenges |
| Photochemical Synthesis | Triphosphane (P₃H₅) | High selectivity, mild reaction conditions | Quantum yield may be low, potential for side reactions |
| Mechanochemical Synthesis | Elemental Phosphorus, Diphosphorus tetraiodide (P₂I₄) | Solvent-free, energy-efficient | Control over reaction stoichiometry, product isolation |
| Catalytic Dehydrogenation | Triphosphane (P₃H₅) | High efficiency, potential for stereocontrol | Catalyst stability and lifetime, separation of product |
| Enzyme-Free Synthesis | Diaryl phosphonates | High efficiency, amenability to large-scale synthesis | Adaptation to P-P bond formation, reagent stability |
Advancements in in situ and Operando Characterization Techniques for Dynamic Processes
Given the likely reactive nature of this compound, studying its formation and reactions in real-time will be essential. In situ and operando spectroscopic techniques, which allow for the observation of chemical processes as they occur, would be indispensable.
Advanced nuclear magnetic resonance (NMR) spectroscopy, including techniques for studying reactive intermediates, would be a primary tool. academicpositions.com Infrared (IR) spectroscopy, especially when combined with modulation excitation spectroscopy, could help identify transient species formed during synthesis or reaction. ufl.edu This method has been successfully used to identify reactive intermediates in heterogeneous catalysis. ufl.edu
The technique of diffusive gradients in thin-films (DGT) has been developed for the in situ measurement of reactive phosphorus species in natural waters and could be adapted for laboratory use to monitor the concentration of this compound and its precursors or degradation products. lancs.ac.ukacs.org This method allows for the calculation of concentration using Fick's first law of diffusion after measuring the mass of phosphorus captured by a binding agent. lancs.ac.uk
Computational chemistry will play a vital role in complementing experimental data. ill.eu Theoretical calculations of spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) for this compound and potential intermediates would aid in the interpretation of experimental spectra. researchgate.netd-nb.info
Table 2: Potential Characterization Techniques for this compound
| Technique | Information Provided | Relevance to this compound |
| In situ NMR Spectroscopy | Molecular structure, bonding environment, reaction kinetics | Confirmation of P=P double bond, tracking reaction progress |
| Operando IR Spectroscopy | Vibrational modes of functional groups, identification of intermediates | Monitoring the formation and consumption of P-H and P=P bonds |
| Diffusive Gradients in Thin-Films (DGT) | Time-averaged concentration of reactive species | Quantifying the concentration of this compound in solution |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirmation of molecular formula, identification of byproducts |
| Quantum Chemical Calculations | Predicted spectroscopic data, reaction mechanisms | Aiding spectral assignment, understanding reaction pathways |
Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Design
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry for predicting molecular properties and accelerating the discovery of new materials and reactions. acs.orgrsc.org For a novel compound like this compound, these computational approaches could be particularly valuable.
ML models could be trained on existing data from known phosphorus compounds to predict the stability, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.org This could help to prioritize synthetic targets and design experiments more efficiently. For example, deep learning models have been used to create simulators for phosphorus removal processes in wastewater treatment, demonstrating the potential for AI to model complex chemical systems. arxiv.org
Furthermore, AI could be employed to screen for potential applications of this compound. By learning the structure-property relationships from a vast database of chemical information, an AI model could suggest potential uses for this compound in areas such as materials science, catalysis, or as a ligand in coordination chemistry. This predictive power can significantly shorten the timeline for discovering new applications. For instance, machine learning has been used to analyze and predict the behavior of supercapacitors based on different experimental parameters. rsc.org
The development of integrated modeling systems that combine ML with physics-based models could also aid in predicting the behavior of this compound in various environments. ametsoc.org
Interdisciplinary Research at the Interface of Fundamental Inorganic and Organic Phosphorus Chemistry
The study of this compound would naturally bridge the gap between inorganic and organic phosphorus chemistry. Its P-H bonds and P=P double bond offer reactive sites for a wide range of transformations, making it a versatile building block for new molecules and materials.
In the realm of inorganic chemistry, this compound could serve as a ligand for transition metals, potentially leading to novel catalysts with unique reactivity. The interaction of the P=P double bond with metal centers would be of fundamental interest.
From an organic chemistry perspective, this compound could be a precursor to a variety of organophosphorus compounds. The addition of organic groups to the phosphorus backbone could lead to new classes of flame retardants, pesticides, or pharmaceuticals. The interdisciplinary nature of phosphorus chemistry is highlighted by its role in fields ranging from biology and material sciences to applied industrial chemistry. aconf.org
Collaborations between chemists, biologists, environmental scientists, and engineers will be crucial to fully explore the potential of new phosphorus compounds. mdpi.com The ScienceCampus Phosphorus Research Rostock is an example of such an interdisciplinary effort to address the challenges and opportunities in phosphorus research. wissenschaftscampus-rostock.de
Q & A
Q. How can researchers resolve contradictions in reported catalytic activities of this compound across studies?
- Methodological Answer : Perform a meta-analysis of kinetic data, stratifying studies by reaction conditions (e.g., solvent, pH). Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify conflicting parameters (e.g., temperature vs. catalyst loading). Replicate key experiments with standardized protocols to isolate variables .
Q. What methodologies are recommended for investigating this compound’s mechanistic pathways in cross-coupling reactions?
- Methodological Answer : Use isotopic labeling (e.g., deuterium or ³¹P tracers) to track bond formation/cleavage. Pair stopped-flow kinetics with in-situ Raman spectroscopy to capture transient intermediates. Compare with analogous trialkylphosphines to distinguish steric vs. electronic effects .
Q. How should researchers integrate this compound into interdisciplinary studies (e.g., materials science or biochemistry)?
- Methodological Answer : Develop collaborative workflows:
- For materials science: Test its ligand properties in metal-organic frameworks (MOFs) using Brunauer-Emmett-Teller (BET) surface area analysis.
- For biochemistry: Assess enzyme inhibition via kinetic assays (e.g., acetylcholinesterase activity).
Document interdisciplinary assumptions explicitly to avoid misinterpretation of hybrid data .
Data Analysis & Validation
Q. What statistical approaches are suitable for minimizing bias in this compound’s bioactivity datasets?
- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Use principal component analysis (PCA) to identify outliers in high-throughput screening data. Validate findings through bootstrapping or cross-study replication, adhering to guidelines for transparent reporting .
Q. How can researchers address gaps in toxicity data for this compound without direct evidence?
- Methodological Answer : Conduct read-across analyses using organophosphate class data, as recommended for toxicological profiling. Perform in-silico toxicity prediction via QSAR models (e.g., TEST software by EPA) and validate with zebrafish embryo assays. Clearly state extrapolation limitations in risk assessments .
Q. What frameworks ensure robust interpretation of contradictory spectroscopic data for this compound?
- Methodological Answer : Adopt a tiered validation approach:
- Tier 1: Replicate experiments using identical equipment.
- Tier 2: Compare results across multiple techniques (e.g., NMR vs. X-ray).
- Tier 3: Engage independent labs for blind validation.
Publish raw datasets and analysis code to facilitate peer scrutiny .
Ethical & Reporting Standards
Q. How should researchers document methodological limitations in studies involving this compound?
- Methodological Answer : Use structured templates (e.g., STROBE or ARRIVE guidelines) to disclose limitations in synthesis yield, purity thresholds, or model assumptions. Differentiate between technical constraints (e.g., instrument sensitivity) and theoretical gaps (e.g., unverified reaction mechanisms) .
Q. What strategies prevent data manipulation in high-stakes this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
